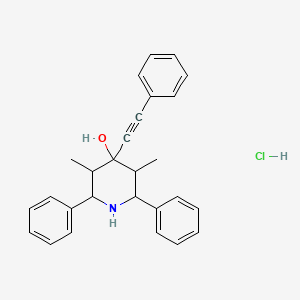

3,5-dimethyl-2,6-diphenyl-4-(phenylethynyl)-4-piperidinol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethyl-2,6-diphenyl-4-(phenylethynyl)-4-piperidinol hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals and other bioactive compounds . The presence of phenyl and ethynyl groups suggests that this compound could have interesting chemical properties and potential bioactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, which is saturated and contains one nitrogen atom . The phenyl and ethynyl groups are likely to contribute to the overall shape and electronic properties of the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound would undergo. The piperidine ring is quite stable, but could potentially be involved in reactions with acids or bases . The phenyl and ethynyl groups might undergo reactions typical of aromatic and alkyne compounds, respectively.Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature, with a relatively high melting point . It’s likely to be soluble in organic solvents, and possibly in water as well, especially given the hydrochloride salt form .Applications De Recherche Scientifique

- Anticancer Agents : Researchers explore the anticancer potential of this compound. Its piperidinone scaffold and phenylethynyl group may contribute to inhibiting tumor growth or metastasis .

- Neuroprotective Effects : Investigations focus on its neuroprotective properties, potentially relevant for treating neurodegenerative diseases .

- Catalyst Ligands : The piperidinone moiety can serve as a ligand in transition metal-catalyzed reactions, facilitating diverse transformations .

- Asymmetric Synthesis : Researchers study its use in asymmetric synthesis, aiming to create chiral molecules with high enantioselectivity .

- Luminescent Materials : The phenylethynyl group suggests potential as a fluorophore or luminescent material for optoelectronic devices .

- Sensors : Investigations explore its application in chemical sensors or molecular probes due to its unique structure .

- Cell Imaging : Researchers investigate its use as a fluorescent probe for live-cell imaging, tracking cellular processes .

- Enzyme Inhibition : The compound’s structure may interact with enzymes, making it relevant for enzyme inhibition studies .

- Metabolism and Pharmacokinetics : Understanding its metabolism and pharmacokinetic properties is crucial for drug development .

- Toxicity Assessment : Researchers evaluate its safety profile and potential adverse effects .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Biological Studies

Pharmacology and Toxicology

Chemical Education and Research Tools

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3,5-dimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO.ClH/c1-20-25(23-14-8-4-9-15-23)28-26(24-16-10-5-11-17-24)21(2)27(20,29)19-18-22-12-6-3-7-13-22;/h3-17,20-21,25-26,28-29H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUZFEAJKBYPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1(C#CC2=CC=CC=C2)O)C)C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)

![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)

![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)

![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101571.png)

![[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5101580.png)

![dimethyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}isophthalate](/img/structure/B5101592.png)